(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol
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Overview
Description
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of specific reagents such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -60°C) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and electrophiles like nitric acid (HNO3) for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the bromine atom, which can affect its reactivity and biological activity.
(3-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol: Contains a chlorine atom instead of bromine, leading to different chemical properties.
(3-(Benzyloxy)-5-bromo-2-methylphenyl)methanol: Has a methyl group instead of fluorine, altering its electronic characteristics
Uniqueness
The presence of both bromine and fluorine atoms in (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol is a compound that has gained attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. The presence of these substituents may influence its interaction with biological targets.
The biological activity of this compound is likely mediated through its interactions with various biomolecules. The benzyloxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The halogen substitutions (bromine and fluorine) may also modulate the compound's reactivity and binding affinity to specific enzymes or receptors.
Antiviral Activity
Research indicates that compounds with similar structures have been evaluated for their antiviral properties. For instance, derivatives with benzyloxy groups have shown inhibitory effects against HIV-1, demonstrating potential as antiviral agents. The IC50 values for these compounds often range from low micromolar concentrations, indicating significant activity against viral replication pathways .
Antitumor Activity
Compounds structurally related to this compound have been tested for antitumor activity. In vitro studies using various cancer cell lines (e.g., HCT-116, PC-3) revealed that certain derivatives exhibit cytotoxic effects with IC50 values in the micromolar range. For example, modifications to the phenyl ring can enhance activity against specific cancer types .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that the structural features of this compound may allow it to inhibit key enzymes involved in disease pathways, such as proteases critical for viral replication .
Case Studies
- HIV-1 Inhibition : A study on quinolinonyl non-diketo acid derivatives highlighted that certain structural modifications led to selective inhibition of HIV-1 RNase H activity, with some derivatives demonstrating IC50 values below 10 μM . This suggests that similar modifications in this compound could enhance its antiviral efficacy.
- Antitumor Efficacy : In a comparative analysis of antitumor agents, compounds with benzyloxy substituents exhibited enhanced potency against various cancer cell lines. For instance, an ortho-substituted benzyloxy derivative showed IC50 values significantly lower than those of unsubstituted analogs .
Research Findings Summary Table
Properties
Molecular Formula |
C14H12BrFO2 |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
ATMJLYPLPIFNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)CO)Br |
Origin of Product |
United States |
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